molecular formula C4F6O B12805334 Hexafluorocyclobutanone CAS No. 699-35-4

Hexafluorocyclobutanone

Cat. No.: B12805334
CAS No.: 699-35-4
M. Wt: 178.03 g/mol
InChI Key: OKMQQXIEPRGARV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexafluorocyclobutanone is a fluorinated organic compound with the molecular formula C₄F₆O. It is characterized by a four-membered cyclobutanone ring where all hydrogen atoms are replaced by fluorine atoms. This compound is known for its high stability and unique chemical properties, making it a subject of interest in various scientific fields .

Preparation Methods

Hexafluorocyclobutanone can be synthesized through several methods. One common synthetic route involves the reaction of hexafluorocyclobutene with ozone, followed by reduction with zinc in acetic acid. Another method includes the addition of hydrogen fluoride to hexafluorocyclobutene . Industrial production methods typically involve the use of anhydrous hydrogen fluoride and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Hexafluorocyclobutanone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen fluoride, zinc, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Hexafluorocyclobutanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexafluorocyclobutanone involves its interaction with various molecular targets. Its high electronegativity and stability allow it to participate in a range of chemical reactions, often acting as an electrophile. The pathways involved typically include nucleophilic attack on the carbonyl carbon, leading to the formation of various products depending on the reaction conditions .

Comparison with Similar Compounds

Hexafluorocyclobutanone can be compared to other fluorinated cyclobutanones, such as tetrafluorocyclobutanone and octafluorocyclobutanone. While all these compounds share a similar core structure, this compound is unique due to its complete fluorination, which imparts higher stability and distinct reactivity patterns. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity .

Similar compounds include:

Properties

CAS No.

699-35-4

Molecular Formula

C4F6O

Molecular Weight

178.03 g/mol

IUPAC Name

2,2,3,3,4,4-hexafluorocyclobutan-1-one

InChI

InChI=1S/C4F6O/c5-2(6)1(11)3(7,8)4(2,9)10

InChI Key

OKMQQXIEPRGARV-UHFFFAOYSA-N

Canonical SMILES

C1(=O)C(C(C1(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.